![molecular formula C11H7N3 B1591013 4-Pyrimidin-2-ylbenzonitrile CAS No. 78322-96-0](/img/structure/B1591013.png)
4-Pyrimidin-2-ylbenzonitrile
Overview
Description
4-Pyrimidin-2-ylbenzonitrile is a laboratory chemical with the CAS number 78322-96-0 . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chloropyrimidine and 4-Bromobenzonitrile .Molecular Structure Analysis
The molecular formula of this compound is C11H7N3. The InChI code is InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H.Physical And Chemical Properties Analysis
This compound is a solid substance with a yellow appearance . Its melting point ranges from 166 - 169 °C . No information is available about its boiling point .Scientific Research Applications
Histone Deacetylase Inhibition
4-Pyrimidin-2-ylbenzonitrile derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. The selective inhibition of HDACs has therapeutic potential in cancer treatment. A notable compound, MGCD0103, is an isotype-selective small molecule HDAC inhibitor that blocks cancer cell proliferation and induces apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its promise as an anticancer drug (Zhou et al., 2008).
Aldose Reductase Inhibition
Compounds bearing the this compound structure have demonstrated activity as aldose reductase inhibitors. Aldose reductase is involved in the development of diabetic complications, making these inhibitors potential candidates for treating such conditions. The introduction of specific substituents has been shown to enhance inhibitory potency, with the compounds also displaying significant antioxidant properties (La Motta et al., 2007).
Anticancer Activity
Various derivatives of this compound have been synthesized and tested for their anticancer activity. For example, fluorinated coumarin-pyrimidine hybrids have been evaluated against human lung carcinoma and mammary gland adenocarcinoma cell lines. Some compounds exhibited potent cytotoxicity, with activities comparable or superior to the standard drug cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).
Phosphodiesterase Inhibition
The compound PF-04447943, a derivative of this compound, has been identified as a novel PDE9A inhibitor with significant in vitro and in vivo pharmacokinetic properties. It has shown potential in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and providing synaptic stabilization in an amyloid precursor protein transgenic mouse model. This compound has progressed into clinical trials, indicating its potential in treating cognitive disorders (Verhoest et al., 2012).
Antitumor Activity through Novel Synthesis
Research has led to the development of new synthesis methods for compounds including pyridin-2-ones and pyrimidin-4-ones. These novel compounds have shown potent antitumor activity in preliminary screenings, with some being more active than cisplatin against certain cancer cell lines. This highlights the potential of this compound derivatives in oncology (Du et al., 2017).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-pyrimidin-2-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKVXHOTDDNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573226 | |
Record name | 4-(Pyrimidin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78322-96-0 | |
Record name | 4-(Pyrimidin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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